Cas no 1449-75-8 (Acetamide-15N,N-phenyl-)

アセトアミド-15N,N-フェニル-(Acetamide-15N,N-phenyl-)は、窒素-15(15N)で標識された有機化合物であり、安定同位体を用いた研究分野において重要な役割を果たします。この化合物は、核磁気共鳴(NMR)や質量分析(MS)などの分析技術において、トレーサーとして使用されることが多く、代謝経路の解明や分子動態の研究に有用です。15N標識により、非標識化合物との区別が容易で、高感度な検出が可能です。また、高い化学的純度と安定性を備えており、学術研究や医薬品開発における信頼性の高い試薬として利用されています。

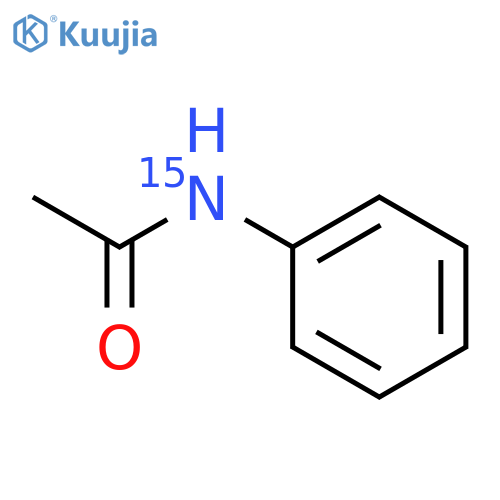

Acetamide-15N,N-phenyl- structure

商品名:Acetamide-15N,N-phenyl-

Acetamide-15N,N-phenyl- 化学的及び物理的性質

名前と識別子

-

- Acetamide-15N,N-phenyl-

- (15)N-acetanilide

- 15N-acetanilide

- 487783_ALDRICH

- Acet-< 15N> -anilid

- Acetanilide-15N

- N(15)-acetanilide

- N-phenyl-[15N]acetamide

- SureCN1332076

- Acetanilide-15N(6CI,7CI,8CI)

- [15N]Acetanilide

- ACETANILIDE (15N)

- ACETANILIDE-15N, 99 ATOM % 15N

- F21470

- 1449-75-8

- SCHEMBL1332076

- Acetanilide-15N, 98 atom % 15N

- DTXSID20480128

- ACETANILIDE (15N, 98%+)

- PHENYLACETAMIDE-15N

-

- インチ: 1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)/i9+1

- InChIKey: FZERHIULMFGESH-QBZHADDCSA-N

- ほほえんだ: CC([15NH]C1C=CC=CC=1)=O

計算された属性

- せいみつぶんしりょう: 135.06847

- どういたいしつりょう: 136.065448805g/mol

- 同位体原子数: 1

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 116

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 3

- トポロジー分子極性表面積: 29.1Ų

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.230 g/mL at 25 °C

- ゆうかいてん: 113-115 °C(lit.)

- ふってん: 304 °C(lit.)

- フラッシュポイント: No data available

- PSA: 29.1

- ようかいせい: 未確定

- じょうきあつ: No data available

Acetamide-15N,N-phenyl- セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険物輸送番号:UN 2811 6.1/PG 3

- WGKドイツ:3

- 危険カテゴリコード: R 20/21/22:吸入、皮膚接触及び意外な嚥下は有害である。R 36/37/38:目、気道、皮膚に刺激性がある。

- セキュリティの説明: S 26:目に触れると、すぐに大量の水で洗い流し、医師に治療を受けさせる。S 28:皮膚接触後、直ちに大量の石鹸で洗浄する。S 36:適切な防護服を着用する。S 37:適切な防護手袋を使用する。S 39:目/顔保護装置を装着する。S 45:意外或いは不快で、直ちに診察を受ける(製品容器ラベルを持ったほうがいい)。

-

危険物標識:

- リスク用語:20/21/22-36/37/38

- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです

Acetamide-15N,N-phenyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A874415-10mg |

Acetanilide-15N |

1449-75-8 | AR | 10mg |

¥613.00 | 2022-01-12 | |

| A2B Chem LLC | AE82903-1g |

ACETANILIDE (15N) |

1449-75-8 | 98%+ | 1g |

$421.00 | 2024-04-20 | |

| 1PlusChem | 1P00AD87-1g |

ACETANILIDE (15N) |

1449-75-8 | 98%+ | 1g |

$408.00 | 2025-02-25 |

Acetamide-15N,N-phenyl- 関連文献

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587

-

4. Book reviews

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

1449-75-8 (Acetamide-15N,N-phenyl-) 関連製品

- 10268-78-7(N,N'-(1,3-Phenylene)diacetamide)

- 575-36-0(1-Acetamidonaphthalene)

- 102-28-3(3'-Aminoacetanilide)

- 579-10-2(N-Methylacetanilide)

- 140-50-1(N,N'-1,4-Phenylenebisacetamide)

- 34801-09-7(2'-Aminoacetanilide)

- 41378-27-2(3-N-Ethylaminoacetanilide)

- 119-63-1(4'-Amino-N-methylacetanilide)

- 103-89-9(N-(4-methylphenyl)acetamide)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量